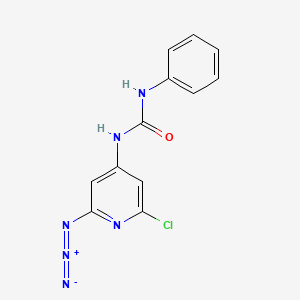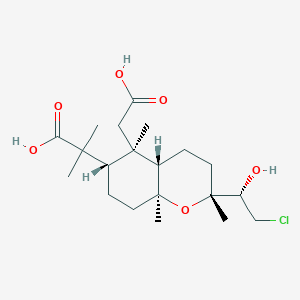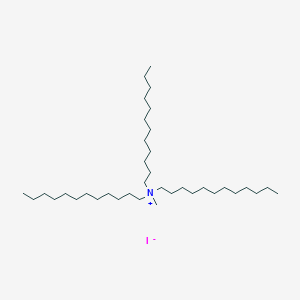
Tridodecylmethylammonium iodide
Übersicht
Beschreibung
Tridodecylmethylammonium iodide is an organocatalyst . It is also known as Methyltridodecylammonium iodide . It can be used as a triple-chained cationic surfactant . It can also be used to prepare a glucose oxidase enzyme immobilized iodide electrode for the detection of glucose concentration . Additionally, it can act as a cationic phase-transfer catalyst in the oxidation of hydrocarbons by O2 .
Molecular Structure Analysis
The linear formula of Tridodecylmethylammonium iodide is [CH3(CH2)11]3N (I)CH3 . Its molecular weight is 663.93 .Physical And Chemical Properties Analysis
Tridodecylmethylammonium iodide appears as a light yellow powder . Its melting point is between 106-107 °C .Wissenschaftliche Forschungsanwendungen
C37H78IN C_{37}H_{78}IN C37H78IN
and a molecular weight of 663.93 g/mol . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.As a Triple-Chained Cationic Surfactant
Tridodecylmethylammonium iodide functions as a triple-chained cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. In research, such surfactants can be used to modify surface properties, create emulsions, or as detergents in the purification of proteins and other biomolecules.
Glucose Oxidase Enzyme Immobilization
This compound is utilized in the immobilization of glucose oxidase enzymes on electrodes for the detection of glucose concentrations . This application is particularly important in the development of biosensors for medical diagnostics, allowing for rapid and sensitive detection of glucose levels in biological fluids.
Phase-Transfer Catalyst in Oxidation Reactions
It serves as a cationic phase-transfer catalyst in the oxidation of hydrocarbons by oxygen . Phase-transfer catalysis is a technique used in chemistry to facilitate the reaction of compounds that would not normally react together due to being in different phases (solid, liquid, gas).
Synthesis of Polymeric Materials
Tridodecylmethylammonium iodide is involved in the synthesis of polymeric materials . Its role as a surfactant can help control the polymerization process, leading to polymers with desired properties for various applications, including plastics, coatings, and adhesives.
Surface Modification of Polymeric Materials
The compound is also used for the surface modification of polymeric materials . By altering the surface properties, it can enhance the material’s biocompatibility, hydrophobicity, or dye affinity, which is crucial for medical devices, textiles, and filtration systems.
Antiseptic Agent
Its properties as a quaternary ammonium compound make it suitable for use as an antiseptic agent . These compounds are known for their ability to disrupt microbial membranes and are commonly used in disinfectants and antiseptics.
Heparinization Processes
Although not directly related to Tridodecylmethylammonium iodide, its chloride counterpart is widely used in heparinization processes to produce thromboresistant materials for biomedical applications, such as materials in contact with blood in the vascular system . This suggests potential research applications for the iodide variant in similar biomedical contexts.
Research in Ionic Liquids
Tridodecylmethylammonium iodide may also be researched as a component of ionic liquids . Ionic liquids are salts in the liquid state at room temperature and are used as solvents and catalysts in various chemical reactions due to their unique properties like low volatility and high thermal stability.
Safety and Hazards
Wirkmechanismus
Target of Action
Tridodecylmethylammonium iodide is a member of the quaternary ammonium family and serves as an organic cationic surfactant . Its primary targets are typically lipid bilayers and other hydrophobic regions in biological systems, where it can interact with and modify their properties .
Mode of Action
As a triple-chained cationic surfactant, tridodecylmethylammonium iodide can interact with its targets by inserting its hydrophobic chains into the lipid bilayers, thereby altering their properties . It can also act as a phase-transfer catalyst in the oxidation of hydrocarbons by O2 .
Biochemical Pathways
Its role as a surfactant suggests that it may influence the properties of lipid bilayers and other hydrophobic regions, potentially affecting various cellular processes .
Result of Action
The molecular and cellular effects of tridodecylmethylammonium iodide’s action are largely dependent on its specific application. For instance, when used to prepare a glucose oxidase enzyme immobilized iodide electrode, it can facilitate the detection of glucose concentration .
Action Environment
The action, efficacy, and stability of tridodecylmethylammonium iodide can be influenced by various environmental factors. For example, its effectiveness as a surfactant or phase-transfer catalyst may be affected by factors such as temperature, pH, and the presence of other substances .
Eigenschaften
IUPAC Name |
tridodecyl(methyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLISGAUAJZAGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583626 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29710-98-3 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tridodecylmethylammonium iodide interact with surfaces, and what are the implications for protein analysis?
A1: Tridodecylmethylammonium iodide is a triple-chained cationic surfactant that adsorbs onto negatively charged surfaces like fused silica capillaries, forming a semipermanent bilayer coating. [] This coating effectively minimizes protein adsorption during capillary zone electrophoresis, enabling efficient separation and analysis of cationic proteins. [] The long alkyl chains of Tridodecylmethylammonium iodide contribute to the stability of this coating, allowing for multiple runs without the need for frequent regeneration. []
Q2: How does the structure of Tridodecylmethylammonium iodide compare to other surfactants used for similar applications, and how does this impact coating stability?
A2: Compared to double-chained surfactants like didodecyldimethylammonium bromide or dimethylditetradecylammonium bromide, Tridodecylmethylammonium iodide possesses an additional alkyl chain. [] This structural difference results in increased hydrophobicity and lower critical micelle concentration (CMC), leading to enhanced stability of the bilayer coating formed on surfaces. [] Research shows that capillaries coated with Tridodecylmethylammonium iodide maintain their performance for a longer duration compared to those coated with double-chained surfactants. []
Q3: Does the presence of cyclodextrins affect the stability of bilayer coatings formed by Tridodecylmethylammonium iodide?
A3: Research suggests that various neutral cyclodextrins can partially destabilize bilayer coatings formed by Tridodecylmethylammonium iodide. [] The extent of destabilization depends on both the type of cyclodextrin and the specific surfactant used. [] For instance, using 2-hydroxypropyl-β-cyclodextrin (HP-βCD) as the running buffer with a Tridodecylmethylammonium iodide-coated capillary resulted in the most stable bilayer, exhibiting only a minimal decrease in reversed electroosmotic flow over time. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



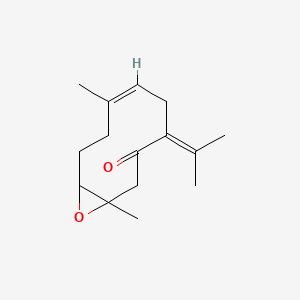
![(4R)-4-[(1E,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1258721.png)
![methyl (4R)-4-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1258723.png)
![(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B1258724.png)

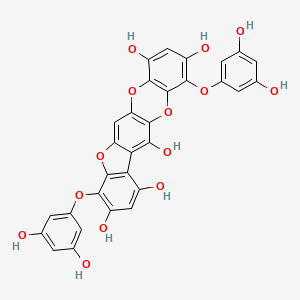


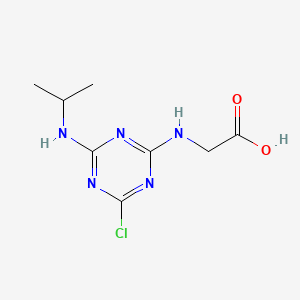

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)
